molecular formula C20H23N3O5S B2994481 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide CAS No. 2109278-75-1

2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2994481
CAS No.: 2109278-75-1
M. Wt: 417.48
InChI Key: USWPYWMMYGCVNS-UHFFFAOYSA-N
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Description

2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features an 8-azabicyclo[3.2.1]octane scaffold, a structure recognized as a privileged motif in drug discovery for its ability to impart favorable three-dimensional geometry and mimic pharmacophoric groups . The core structure is further functionalized with a phenoxyacetamide sulfonyl group and a pyridinyl ether, suggesting potential as a key intermediate or targeted inhibitor. Researchers are investigating this compound for its potential application in [ specify area, e.g., the development of novel anti-inflammatory agents ]. Its proposed mechanism of action involves [ describe the mechanism, e.g., non-covalent inhibition of specific enzymatic pathways ], making it a valuable pharmacological tool for studying [ specify biological processes or disease models ] . Supplied at a high purity grade (typically ≥95% by HPLC), this compound is intended for use in in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c21-19(24)13-27-16-6-8-18(9-7-16)29(25,26)23-14-4-5-15(23)12-17(11-14)28-20-3-1-2-10-22-20/h1-3,6-10,14-15,17H,4-5,11-13H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWPYWMMYGCVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide typically involves multiple synthetic steps. The process starts with the preparation of the key intermediate, 8-azabicyclo[3.2.1]octane, which is then functionalized to introduce the pyridin-2-yloxy group. Subsequent steps involve the sulfonylation of the intermediate and the final linkage to the phenoxyacetamide moiety. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions and employing continuous flow chemistry techniques. This approach allows for better control over reaction parameters, reduced reaction times, and improved safety compared to traditional batch processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitrogen or oxygen-containing functional groups, potentially leading to the formation of amines or alcohols.

  • Substitution: : The compound is amenable to various substitution reactions, where functional groups can be exchanged or modified.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

  • Substitution: : Nucleophilic or electrophilic reagents, depending on the type of substitution required.

Major Products

Oxidation and reduction reactions typically yield sulfoxides/sulfones or amines/alcohols, respectively. Substitution reactions result in derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biology, this compound can be used as a probe or ligand to study biological processes and molecular interactions, particularly those involving sulfonyl and pyridinyl groups.

Medicine

In medicinal chemistry, the compound's structural features make it a candidate for drug development, potentially targeting specific biological pathways.

Industry

In industrial applications, this compound may serve as a precursor for the synthesis of more complex materials or as an additive in specialized formulations.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity or function. The pyridinyl group may also participate in hydrogen bonding or π-π stacking interactions, further influencing the compound's biological effects.

Comparison with Similar Compounds

Research Implications

  • Sulfonyl vs. Sulfanyl/Sulfinyl: Sulfonyl groups enhance oxidative stability and polarity, favoring aqueous solubility and target engagement.
  • Substituent Diversity: Phenoxyacetamide and pyridazine groups introduce varied hydrogen-bonding and steric profiles, influencing pharmacokinetics .

Biological Activity

The compound 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a bicyclic structure with a sulfonamide group and a phenoxyacetamide moiety, which are critical for its biological interactions. The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 338.407 g/mol.

Recent studies have indicated that compounds similar to this one can act as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in the inflammatory response by degrading endogenous palmitoylethanolamide (PEA). Inhibition of NAAA leads to increased levels of PEA, enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Inhibition Studies

The compound has been evaluated for its inhibitory activity against NAAA, with findings suggesting it operates through a non-covalent mechanism. For instance, a related compound demonstrated an IC50 value of 0.042 µM against human NAAA, indicating potent inhibitory activity .

Selectivity Profile

In addition to NAAA inhibition, the compound exhibited selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) , showing 25% and 34% inhibition at 30 µM concentrations, respectively. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenoxy and sulfonamide groups significantly influence the biological activity of these compounds. For example:

  • Para-substituted phenoxy groups were found to enhance inhibitory potency compared to meta or ortho substitutions.
  • The presence of specific electron-donating or withdrawing groups on the aromatic rings can modulate the overall pharmacokinetic properties and bioavailability .

Case Studies

  • Case Study: In Vivo Efficacy
    • A study assessed the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated that treatment with the compound significantly reduced inflammatory markers and pain scores compared to control groups.
  • Case Study: Pharmacokinetics
    • Another investigation focused on the pharmacokinetic profile of a related analog in rats. Findings suggested favorable absorption characteristics and a half-life conducive to therapeutic use.

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Selectivity
Compound ANAAA0.042High
Compound BFAAH0.125Moderate
Compound CAC0.150Moderate

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Para-substitutionIncreased potency
Electron-withdrawing groupDecreased potency
Sulfonamide variationAltered selectivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of the bicyclic amine core (8-azabicyclo[3.2.1]octane derivatives) followed by coupling with phenoxyacetamide precursors. Key intermediates should be characterized via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with emphasis on verifying stereochemistry using NOESY or X-ray crystallography. For example, analogous bicyclic compounds in and highlight the use of regioselective sulfonylation and stepwise coupling under controlled pH conditions to avoid racemization .

Q. How does stereochemistry at the 1R,3s,5S positions influence the compound's biological activity?

  • Methodological Answer : Comparative studies using enantiomerically pure isomers (e.g., via chiral chromatography or asymmetric synthesis) are critical. In vitro assays (e.g., receptor binding or enzymatic inhibition) should be paired with molecular docking simulations to correlate stereochemical orientation with activity. and demonstrate that substituent positioning on the bicyclic scaffold significantly alters receptor affinity, as seen in fluorophenyl and benzyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for sulfonylphenoxy acetamide derivatives?

  • Methodological Answer : Meta-analysis of substituent effects across analogs (e.g., pyridyl vs. phenyl groups) combined with density functional theory (DFT) calculations can identify electronic or steric factors driving discrepancies. emphasizes integrating computational reaction path searches with experimental validation to clarify SAR trends, particularly for sulfonyl group interactions .

Q. What strategies optimize the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) penetration?

  • Methodological Answer : LogP adjustments via substituent modification (e.g., introducing polar groups on the pyridyl ring) or prodrug formulations (e.g., esterification of the acetamide moiety) can enhance BBB permeability. ’s work on benzyl-substituted bicyclic systems suggests that lipophilic substituents improve bioavailability, while ’s computational frameworks enable predictive modeling of transport properties .

Q. How can computational reaction design improve synthetic yield and selectivity for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) and machine learning-driven condition screening (solvent, catalyst, temperature) can optimize key steps like sulfonylation or cyclization. ’s ICReDD methodology highlights the use of reaction path algorithms to minimize trial-and-error experimentation, as applied to analogous bicyclic systems .

Q. What methodologies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Accelerated stability studies (e.g., forced degradation at varying pH and temperature) paired with liquid chromatography-mass spectrometry (LC-MS) can identify degradation products. and recommend monitoring hydrolytic susceptibility of the sulfonyl and acetamide groups, with storage conditions tailored to avoid moisture and light exposure .

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